molecular formula C12H8ClNO3 B6382645 4-(2-Chlorophenyl)-2-nitrophenol, 95% CAS No. 1261974-17-7

4-(2-Chlorophenyl)-2-nitrophenol, 95%

Cat. No. B6382645
CAS RN: 1261974-17-7
M. Wt: 249.65 g/mol
InChI Key: ZKUQPEXZLWGVGN-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-nitrophenol (95%) is a chemical compound that has a wide range of applications in the scientific research field. It is widely used in biochemical and physiological studies, as well as in the synthesis of various compounds. The purpose of

Scientific Research Applications

4-(2-Chlorophenyl)-2-nitrophenol (95%) has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in biochemical and physiological studies. In addition, 4-(2-Chlorophenyl)-2-nitrophenol (95%) is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-nitrophenol (95%) is not fully understood. However, it is believed to act as a proton acceptor and electron donor in biochemical and physiological processes. It is also believed to be involved in the formation of reactive oxygen species and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-2-nitrophenol (95%) are largely unknown. However, it is believed to be involved in the regulation of cell signaling pathways, as well as in the formation of reactive oxygen species. In addition, it has been suggested to be involved in the regulation of gene expression and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chlorophenyl)-2-nitrophenol (95%) in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations associated with its use. For example, it may not be suitable for certain types of experiments due to its low solubility in certain solvents. In addition, its reactivity may vary depending on the pH of the solution.

Future Directions

The future directions for the use of 4-(2-Chlorophenyl)-2-nitrophenol (95%) are numerous. For example, it could be used in the development of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers and other materials. In addition, its potential use in the regulation of gene expression, immune responses, and cell signaling pathways could be further explored. Finally, its potential as a proton acceptor and electron donor in biochemical and physiological processes could be further investigated.

Synthesis Methods

The synthesis of 4-(2-Chlorophenyl)-2-nitrophenol (95%) involves the reaction of 2-chloro-4-nitrophenol with a strong base such as sodium hydroxide. This reaction yields a white crystalline solid product with a purity of 95%. The reaction can be carried out at room temperature, and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

4-(2-chlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQPEXZLWGVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686250
Record name 2'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-nitrophenol

CAS RN

1261974-17-7
Record name 2'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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